molecular formula C16H12N2O7S2 B11949780 8-Hydroxy-5-((4-sulfophenyl)diazenyl)naphthalene-2-sulfonic acid

8-Hydroxy-5-((4-sulfophenyl)diazenyl)naphthalene-2-sulfonic acid

Cat. No.: B11949780
M. Wt: 408.4 g/mol
InChI Key: REFKIHUNXIHIKW-UHFFFAOYSA-N
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Description

8-Hydroxy-5-((4-sulfophenyl)diazenyl)naphthalene-2-sulfonic acid is a synthetic azo dye intermediate of significant interest in materials science and analytical chemistry. Its molecular structure, featuring azo (-N=N-) bridges and multiple sulfonic acid groups, makes it a candidate for developing advanced colorants and functional dyes. Researchers utilize this compound in the study of supramolecular chemistry, particularly in the synthesis of chemosensors, where it can act as a chromophore for the colorimetric detection of specific metal ions or biomolecules. The presence of strong electron-withdrawing and donating groups within the same molecule also promotes investigations into its photophysical properties, contributing to research on organic electronics and light-harvesting materials. This reagent is provided for research applications only.

Properties

Molecular Formula

C16H12N2O7S2

Molecular Weight

408.4 g/mol

IUPAC Name

8-hydroxy-5-[(4-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid

InChI

InChI=1S/C16H12N2O7S2/c19-16-8-7-15(13-6-5-12(9-14(13)16)27(23,24)25)18-17-10-1-3-11(4-2-10)26(20,21)22/h1-9,19H,(H,20,21,22)(H,23,24,25)

InChI Key

REFKIHUNXIHIKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=C3C=CC(=CC3=C(C=C2)O)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Mono-Sulfonation to Naphthalene-2-Sulfonic Acid

The synthesis begins with sulfonation of naphthalene using concentrated sulfuric acid. Industrial protocols from the patent EP0047450A1 describe molten naphthalene reacted with 96% H2SO4\text{H}_2\text{SO}_4 at 163°C for 2 hours. Hydrolytic cleavage removes byproducts like naphthalene-1-sulfonic acid, yielding a crude mixture enriched with naphthalene-2-sulfonic acid (70–80% purity).

Key Parameters:

  • Temperature: 150–165°C

  • Reaction Time: 2–3 hours

  • Acid Concentration: 94–98% H2SO4\text{H}_2\text{SO}_4

Di-Sulfonation for Positional Isomers

Further sulfonation at elevated temperatures (135–175°C) produces naphthalene-2,6- and -2,7-disulfonic acids. The patent highlights that trisulfonic acid byproducts form above 175°C, necessitating strict temperature control. Post-reaction, sodium chloride induces selective precipitation of disulfonic acids, achieving 60–70% yields.

Diazotization and Azo Coupling Reactions

Synthesis of 4-Sulfophenyl Diazonium Salt

4-Aminobenzenesulfonic acid (sulfanilic acid) is diazotized in an acidic medium (HCl, NaNO2_2) at 0–5°C. The resulting diazonium salt (Ar-N2+\text{Ar-N}_2^+) is stabilized at low pH to prevent decomposition.

Reaction Conditions:

  • Temperature: 0–5°C

  • Molar Ratio: 1:1.1 (sulfanilic acid:NaNO2_2)

  • Acid: 10% HCl

Coupling with Naphthol Derivative

The diazonium salt couples with 8-hydroxynaphthalene-2-sulfonic acid under alkaline conditions (pH 8–10). The hydroxyl group at position 8 directs the azo bond to position 5 via electrophilic aromatic substitution.

Optimization Insights:

  • pH Control: Alkaline conditions (NaOH) enhance coupling efficiency by deprotonating the hydroxyl group, increasing nucleophilicity.

  • Temperature: 5–10°C minimizes side reactions.

  • Yield: 75–85% after purification.

Isomerization and Purification Strategies

Thermal Isomerization of Sulfonic Acids

The patent EP0047450A1 details a two-step process for isolating naphthalene-2-sulfonic acid from complex mixtures:

  • Vacuum Concentration: Solutions are concentrated at 70–90°C under 30–80 mbar to reduce water content below 15%.

  • Thermal Treatment: Heating to 170–190°C under normal pressure shifts the equilibrium toward naphthalene-2-sulfonic acid (45% yield).

Table 1: Composition of Naphthalenesulfonic Acid Mixtures After Isomerization

ComponentBefore Treatment (%)After Treatment (%)
Naphthalene-2-sulfonic acid1545
Naphthalene-1-sulfonic acid305
Di-sulfonic acids4045
Tri-sulfonic acids155

Neutralization and Crystallization

The isomerized mixture is neutralized with 33% NaOH, precipitating sodium salts of the target compound. Filtration and recrystallization from brine yield a purity >90%.

Industrial-Scale Process Design

Continuous vs. Batch Reactors

The patent advocates continuous reactors for large-scale production, citing 20% higher yields compared to batch systems. Key advantages include:

  • Steady-state temperature control (ΔT ±2°C).

  • Reduced byproduct formation due to shorter residence times.

Waste Acid Reutilization

Up to 40% of waste acids from naphthalene-1,5-disulfonic acid production are reprocessed via vacuum concentration and thermal isomerization, aligning with circular economy principles.

Challenges and Mitigation Strategies

Byproduct Formation

Trisulfonic acids and positional isomers (e.g., 1-sulfonic acid) are common byproducts. Strategies include:

  • Selective Precipitation: Sodium sulfate and chloride salts preferentially crystallize disulfonic acids.

  • pH Gradients: Stepwise neutralization isolates mono- and di-sulfonic acids.

Temperature Sensitivity

Exceeding 190°C during isomerization promotes over-sulfonation, reducing yields by 15–20% . Automated temperature controllers with PID algorithms are recommended.

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-5-((4-sulfophenyl)diazenyl)naphthalene-2-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Applications in Textiles

Dyeing and Textile Treatments

8-Hydroxy-5-((4-sulfophenyl)diazenyl)naphthalene-2-sulfonic acid is primarily used in the textile industry for dyeing fabrics. Its vibrant color and stability make it suitable for various materials, including cotton, wool, and synthetic fibers. The dyeing process typically involves azo coupling reactions, where the compound reacts with other aromatic compounds to form new dyes.

Table 1: Comparison of Azo Dyes Used in Textiles

Compound NameKey FeaturesUnique Aspects
This compoundWater-soluble, vibrant colorHigh stability under various conditions
Acid Violet 1Used as a color additiveDistinct chromophore leading to different color properties
6-Hydroxy-5-((4-nitrophenyl)azo)naphthalene-2-sulfonic acidContains a nitrophenyl groupHigher reactivity due to nitro group

Biological Applications

Potential Antimicrobial Properties

Research indicates that azo compounds, including this compound, may exhibit antimicrobial activities. Studies have shown that this compound can affect cell viability and cytotoxicity depending on concentration and exposure duration. Lower concentrations typically show reduced toxicity, making it a candidate for further exploration in medical applications.

Case Study: Interaction with Biological Systems

Interaction studies have been conducted to understand how this compound behaves in biological systems. These studies often focus on its interactions with proteins and nucleic acids, providing insights into its potential as a biological probe or therapeutic agent. For instance, research has demonstrated that the compound can bind effectively to certain proteins, suggesting possible applications in drug delivery systems.

Environmental Impact

The environmental impact of azo dyes is a significant concern due to their potential toxicity. Studies have assessed the biodegradability of this compound and its breakdown products. Research indicates that while the compound itself may exhibit moderate persistence in the environment, its degradation products often possess different toxicological profiles.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo reversible redox reactions. The hydroxy and sulfonic acid groups enhance its solubility and binding affinity to various substrates. In biological systems, it can interact with proteins and nucleic acids, leading to changes in their structure and function .

Comparison with Similar Compounds

Structural Isomerism: Hydroxyl and Sulfonic Acid Group Positions

Sunset Yellow (Disodium 6-hydroxy-5-[(4-sulfophenyl)diazenyl]naphthalene-2-sulfonate)
  • CAS : 2783-94-0
  • Molecular Formula : C₁₆H₁₀N₂Na₂O₇S₂
  • Key Differences :
    • Hydroxyl group at the 6-position (vs. 8-position in the target compound).
    • Disodium salt form.
  • Applications : Widely used in food, cosmetics, and pharmaceuticals due to its vibrant orange-red color and stability .
  • Research Findings : Exhibits high solubility in water (~50 g/L at 25°C) and stability under acidic conditions (pH 2–7) .
Intermediate from Brilliant Black Degradation
  • Structure: 8-Amino-5-((4-sulfonatophenyl)diazenyl)naphthalene-2-sulfonic acid.
  • Key Differences: Amino (-NH₂) group replaces the hydroxyl (-OH) at the 8-position.
  • Research Findings: Produced during microbial degradation of Brilliant Black by Dermacoccus abyssi. The amino group increases susceptibility to further enzymatic cleavage compared to hydroxylated analogs .

Substituent Effects: Functional Group Variations

Fast Yellow (2-Amino-5-[(4-sulfophenyl)diazenyl]benzenesulfonic Acid)
  • Structure: Benzene-based (vs. naphthalene), with an amino group at the 2-position.
  • Key Differences :
    • Smaller aromatic system (benzene vs. naphthalene).
    • Single sulfonic acid group.
  • Applications : Used in experimental settings for photodissociation studies due to its simpler structure .
Coumarin Acid Dye 8
  • Structure : Contains a coumarin moiety coupled with a sulfonated azo group.
  • Key Differences :
    • Hybrid structure with a coumarin core.
    • Additional sulfonic acid groups enhance affinity for protein fibers (e.g., wool, silk) .

Sulfonation Degree and Ionic Character

3-Hydroxy-4-((2-sulfo-4-((4-sulfophenyl)diazenyl)phenyl)diazenyl)naphthalene-2,7-disulfonic Acid (CAS 6226-79-5)
  • Molecular Formula : C₂₃H₁₄N₄O₁₄S₄·4Na
  • Key Differences :
    • Tetrasodium salt with four sulfonic acid groups.
    • Bis-azo structure (two azo linkages).
  • Applications : High sulfonation improves solubility (>100 g/L) and dyeing efficiency on synthetic fibers .
Reactive Black 5
  • Structure: Tetrasodium 4-amino-5-hydroxy-3,6-bis[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate.
  • Key Differences :
    • Four sulfonic acid groups and reactive vinyl sulfone moieties.
    • Used in textile dyeing for covalent bonding with cellulose fibers .

Presence of Auxiliary Functional Groups

Disodium 6-Hydroxy-5-[(2-Methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate
  • CAS : 25956-17-6
  • Key Differences :
    • Methoxy (-OCH₃) and methyl (-CH₃) groups on the phenyl ring.
  • Applications : Enhanced lightfastness due to electron-donating methoxy groups; used in food additives .

Biological Activity

8-Hydroxy-5-((4-sulfophenyl)diazenyl)naphthalene-2-sulfonic acid, commonly referred to as an azo dye, is an organic compound characterized by its complex structure that includes a naphthalene core substituted with hydroxyl and sulfonic acid groups. Its molecular formula is C16H12N2O7S2C_{16}H_{12}N_{2}O_{7}S_{2} and it has a molecular weight of 408.4 g/mol. This compound is notable for its vibrant color properties and stability, making it suitable for various applications in dyeing and textile treatments, as well as potential biological activities.

Chemical Structure and Properties

The structural features of this compound enhance its solubility in water and reactivity in azo coupling reactions. The presence of hydroxyl and sulfonic acid groups allows for further functionalization, which is critical for its application in both industrial and biological contexts.

Chemical Structure

ComponentDescription
Core StructureNaphthalene
Functional GroupsHydroxyl (-OH), Sulfonic Acid (-SO₃H)
SolubilityWater-soluble due to sulfonic acid groups

Biological Activity

Research indicates that azo compounds, including this compound, exhibit various biological activities. These activities can vary widely based on concentration, exposure time, and the biological system involved.

Antimicrobial Properties

Several studies have suggested potential antimicrobial properties of azo dyes. For instance, the compound has shown effectiveness against certain bacterial strains, although the exact mechanisms remain under investigation. The concentration-dependent toxicity observed in various studies indicates that lower concentrations may exhibit less toxicity while still retaining some antimicrobial activity .

Cytotoxicity and Cell Viability

The effects of this compound on cell viability have been explored in vitro. Research findings suggest that higher concentrations can lead to cytotoxic effects, impacting cellular functions and viability. The cytotoxicity is often evaluated using assays such as MTT or LDH release assays to assess cell health following exposure to the compound.

Interaction with Biological Molecules

Interaction studies reveal that this compound can interact with proteins and nucleic acids, potentially serving as a biological probe or therapeutic agent. Such interactions are crucial for understanding its behavior in biological systems and could lead to novel applications in drug development or diagnostics .

Study on Azo Dye Reduction

A significant study focused on the reduction of azo dyes by azoreductase enzymes produced by bacteria such as Clostridium perfringens. This research highlighted how the presence of sulfonated azo dyes like this compound could facilitate the release of proteins from bacterial cells, enhancing the enzymatic reduction process. The findings suggest that these interactions are concentration-dependent and may have implications for bioremediation processes involving azo dyes .

Mutagenicity Assessment

Another area of research involves assessing the mutagenicity of azo dyes using the Salmonella mutagenicity assay. Studies have indicated that certain azo compounds can be mutagenic, raising concerns about their safety in various applications. This assessment is crucial for evaluating the potential health risks associated with exposure to such compounds .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-Hydroxy-5-((4-sulfophenyl)diazenyl)naphthalene-2-sulfonic acid, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via diazotization of 4-aminobenzenesulfonic acid followed by coupling with 6-hydroxy-2-naphthalenesulfonic acid. Key steps include:

  • Diazotization : Use NaNO₂ in acidic media (HCl, 0–5°C) to convert the amine to a diazonium salt .
  • Coupling : React the diazonium salt with the naphthalene derivative under alkaline conditions (pH 8–10) to form the azo bond. Temperature control (10–15°C) minimizes side reactions .
  • Purification : Salt precipitation (NaCl or Na₂SO₄) followed by recrystallization in ethanol-water mixtures improves purity .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
DiazotizationNaNO₂, HCl, 0–5°C85–9092%
CouplingpH 8–10, 10–15°C70–7588%
PurificationEthanol:H₂O (3:1)65–70≥99%

Q. How can spectroscopic techniques characterize the azo bond and sulfonic acid groups in this compound?

  • Methodology :

  • UV-Vis Spectroscopy : The azo bond (N=N) exhibits λmax at 480–520 nm in aqueous solution, sensitive to pH changes due to protonation/deprotonation of hydroxyl and sulfonic groups .
  • FT-IR : Peaks at 1600–1640 cm⁻¹ (N=N stretch), 1030–1050 cm⁻¹ (S=O symmetric stretch), and 3400–3600 cm⁻¹ (O-H stretch) confirm functional groups .
  • <sup>1</sup>H NMR : Aromatic protons adjacent to sulfonic acid groups show deshielding (δ 7.5–8.5 ppm), while the azo-linked protons appear as doublets (δ 7.2–7.4 ppm) .

Q. What factors influence the stability of this compound in aqueous solutions?

  • Methodology :

  • pH Stability : The compound degrades at extremes (pH < 2 or >12) due to azo bond cleavage. Optimal stability occurs at pH 6–8, where sulfonic groups remain ionized, preventing aggregation .
  • Light Sensitivity : UV exposure (λ < 400 nm) accelerates photodegradation. Store solutions in amber glass under inert gas (N₂/Ar) .
  • Thermal Stability : Decomposition occurs above 80°C; differential scanning calorimetry (DSC) shows an exothermic peak at 220°C .

Advanced Research Questions

Q. How do competing reaction pathways during synthesis lead to structural isomers or byproducts, and how can they be resolved?

  • Methodology :

  • Isomer Formation : Coupling at alternative positions (e.g., 5- vs. 8-hydroxy groups) generates regioisomers. Reverse-phase HPLC with a C18 column (acetonitrile/0.1% TFA gradient) separates isomers .
  • Byproduct Analysis : Side products include sulfonated naphthols (from incomplete diazotization) or over-oxidized azo derivatives. LC-MS identifies m/z peaks corresponding to these species .
    • Data Contradiction : Some studies report higher isomer yields at lower temperatures (5°C vs. 15°C), suggesting kinetic vs. thermodynamic control .

Q. What mechanistic insights explain the compound’s role in biological staining and drug delivery systems?

  • Methodology :

  • Staining : The azo bond binds to cellular proteins via electrostatic interactions (sulfonate groups) and π-π stacking (aromatic rings). Fluorescence quenching assays quantify binding affinity (Kd ~10⁻⁶ M) .
  • Drug Delivery : Sulfonic acid groups enhance water solubility, while the azo bond enables pH-sensitive release (cleavage in acidic environments, e.g., tumor microenvironments). In vitro release studies show 80% drug release at pH 5.0 vs. 20% at pH 7.4 .

Q. How can computational modeling predict the compound’s reactivity in substitution or redox reactions?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to identify electrophilic sites (e.g., positions adjacent to sulfonic groups). Fukui indices predict susceptibility to nucleophilic attack .
  • Redox Potentials : Cyclic voltammetry (CV) in buffered solutions reveals reversible oxidation at +0.75 V (vs. Ag/AgCl), correlating with azo bond reduction to hydrazine derivatives .

Methodological Challenges and Solutions

Q. What strategies mitigate solubility issues during large-scale synthesis?

  • Methodology :

  • Co-Solvents : Use DMSO:water (1:4) mixtures to dissolve the compound without degrading the azo bond .
  • Ion-Exchange Resins : Replace Na⁺ counterions with NH₄⁺ to enhance solubility in polar aprotic solvents .

Q. How do conflicting spectral data (e.g., NMR shifts) between studies arise, and how should they be interpreted?

  • Resolution :

  • Solvent Effects : DMSO-d6 vs. D₂O causes shifts in aromatic proton signals. Refer to internal standards (TMS) for calibration .
  • Tautomerism : The hydroxyl group’s position (enol-keto tautomerism) alters NMR and IR profiles. Variable-temperature NMR confirms dominant tautomers .

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